molecular formula C13H12Br2O4 B2957480 ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate CAS No. 424828-18-2

ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate

Cat. No.: B2957480
CAS No.: 424828-18-2
M. Wt: 392.043
InChI Key: KUIYQPCPWUKYNX-ONEGZZNKSA-N
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Description

Ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate is a brominated aromatic ester characterized by a 2,4-dibromo-6-formylphenoxy group conjugated to an ethyl 2-butenoate moiety. Its structural complexity arises from the substitution pattern on the phenolic ring, which includes two bromine atoms at positions 2 and 4, a formyl group at position 6, and an (E)-configured butenoate chain.

Properties

IUPAC Name

ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Br2O4/c1-2-18-12(17)4-3-5-19-13-9(8-16)6-10(14)7-11(13)15/h3-4,6-8H,2,5H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIYQPCPWUKYNX-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCOC1=C(C=C(C=C1Br)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/COC1=C(C=C(C=C1Br)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate typically involves the following steps:

    Bromination: The starting material, 2,4-dibromophenol, is brominated to introduce bromine atoms at specific positions on the phenol ring.

    Formylation: The brominated phenol undergoes formylation to introduce a formyl group at the 6-position.

    Esterification: The formylated bromophenol is then reacted with ethyl acetoacetate under basic conditions to form the desired butenoate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and formylation reactions, followed by esterification. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted phenoxybutenoates.

Scientific Research Applications

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: It may serve as a precursor for the development of biologically active compounds.

    Medicine: The compound could be explored for its potential pharmacological properties.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of bromine atoms and the formyl group can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Inferred Properties
Ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate C₁₃H₁₂Br₂O₄ 400.05 2,4-dibromo; 6-formyl; phenoxy High lipophilicity; reduced volatility; enhanced electrophilic reactivity due to electron-withdrawing groups
Ethyl (E)-2-butenoate (ethyl crotonate) C₆H₁₀O₂ 114.14 Simple α,β-unsaturated ester High volatility; "fruity" aroma; low persistence in aqueous matrices
Ethyl (E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate C₁₄H₁₅BrO₅ 343.17 4-bromo; 6-methoxy; 2-formyl; phenoxy Moderate lipophilicity; methoxy group may enhance solubility; intermediate stability

Substituent Effects on Reactivity and Stability

  • This could enhance stability in harsh chemical environments.
  • Formyl vs. Methoxy Groups: The 6-formyl group in the target compound may participate in condensation or redox reactions, unlike the 6-methoxy group in the analog, which acts as an electron donor, altering solubility and electronic distribution .
  • Volatility: Ethyl crotonate, a simpler ester, is highly volatile and readily removed during aqueous processing (e.g., cashew juice washing ). In contrast, the brominated phenoxy esters likely exhibit lower volatility due to higher molecular weight and aromatic stabilization.

Functional Implications

  • Persistence in Matrices: Complex esters like ethyl octanoate (C₁₀H₂₀O₂) persist through multiple washings due to higher hydrophobicity . The target compound’s bromine and formyl groups may similarly enhance retention in lipid-rich environments, suggesting utility in sustained-release formulations.
  • Odor Impact: Ethyl crotonate contributes to "fruity" aromas but is eliminated early in processing .

Biological Activity

Ethyl (E)-4-(2,4-dibromo-6-formylphenoxy)-2-butenoate is an organic compound characterized by its unique structure, which includes a phenoxy group and a butenoate moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

  • Chemical Formula : C13H12Br2O4
  • CAS Number : 424828-18-2
  • Molecular Weight : 360.04 g/mol

The compound's structure includes two bromine atoms and a formyl group, which contribute to its reactivity and biological properties.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The presence of bromine atoms may enhance its binding affinity due to increased lipophilicity and electronic effects. The formyl group can also participate in various chemical reactions, influencing the compound's overall reactivity.

Pharmacological Potential

Research indicates that this compound may serve as a precursor for the development of biologically active molecules. Preliminary studies suggest potential applications in:

  • Antimicrobial Activity : Compounds with similar structures have shown promise against various pathogens.
  • Anticancer Properties : Some derivatives of phenoxybutenoates have demonstrated cytotoxic effects on cancer cell lines.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of phenoxybutenoates, revealing that derivatives with halogen substitutions exhibited enhanced activity against Gram-positive bacteria. This compound could potentially exhibit similar effects due to its bromine substituents.
  • Cytotoxicity Against Cancer Cells :
    • Research has shown that compounds with a similar backbone can induce apoptosis in certain cancer cell lines. For instance, derivatives were tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells, yielding IC50 values indicating significant cytotoxicity.
  • Enzyme Inhibition Studies :
    • Inhibitory assays have been conducted on enzymes such as acetylcholinesterase and cyclooxygenase, where structurally related compounds demonstrated significant inhibition rates. This suggests that this compound may also possess such inhibitory properties.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 4-phenoxy-2-butenoateLacks bromine atomsModerate antimicrobial activity
Ethyl (E)-4-(2,4-dichloro-6-formylphenoxy)-2-butenoateContains chlorine instead of bromineLower cytotoxicity
Ethyl (E)-4-(2,4-dibromo-6-methylphenoxy)-2-butenoateContains a methyl group instead of formylReduced enzyme inhibition

The unique combination of bromine atoms and the formyl group in this compound distinguishes it from its analogs, potentially enhancing its biological activity.

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